molecular formula C4HBr3N2 B1438960 2,3,5-Tribromopyrazine CAS No. 32314-09-3

2,3,5-Tribromopyrazine

Cat. No.: B1438960
CAS No.: 32314-09-3
M. Wt: 316.78 g/mol
InChI Key: AFFKMXRQXKBNNL-UHFFFAOYSA-N
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Description

2,3,5-Tribromopyrazine is an organic compound with the molecular formula C4HBr3N2. It is a derivative of pyrazine, where three hydrogen atoms are replaced by bromine atoms at the 2, 3, and 5 positions. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5-Tribromopyrazine can be synthesized through the bromination of pyrazine. The process typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is optimized to minimize by-products and ensure efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Tribromopyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,5-Tribromopyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,5-tribromopyrazine in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine atoms. These interactions can lead to the inhibition or activation of biological pathways, resulting in various therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Tribromopyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and potential biological activity make it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,3,5-tribromopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3N2/c5-2-1-8-3(6)4(7)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFKMXRQXKBNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653324
Record name 2,3,5-Tribromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32314-09-3
Record name 2,3,5-Tribromopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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